N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a phenyl group at the cyclopentane ring and a 2-methoxyphenylmethyl substituent on the amide nitrogen. The 2-methoxy substitution on the benzyl group distinguishes it from para-substituted analogs, likely influencing steric and electronic interactions in biological systems or synthetic pathways.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIOYFWINLANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopentane ring. One common approach is the Friedel-Crafts alkylation of cyclopentane with phenyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms 1-phenylcyclopentane, which is then further reacted with 2-methoxybenzylamine and a carboxylic acid derivative, such as acyl chloride, to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming derivatives with altered functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has been investigated for its potential therapeutic effects due to its structural properties. The compound is notable for its ability to act as a pharmacological agent in several contexts:
- Antitussive Properties : The compound serves as an intermediate in the synthesis of drugs like Pentoxyerine, which is used as an antitussive (cough suppressant) and in the treatment of respiratory conditions . This application highlights its role in managing symptoms related to cough and nasal congestion.
- Cholinergic Antagonism : It is also linked to the development of Caramiphen, a cholinergic antagonist used in the treatment of Parkinson's disease. This indicates potential applications in neuropharmacology, particularly in managing movement disorders .
Chemical Synthesis and Research
The compound is utilized as an intermediate in various synthetic pathways, contributing to the development of new pharmaceutical agents:
- Solid Phase Synthesis : this compound is employed in solid-phase synthesis techniques to prepare derivatives such as isoxazoles and isoxazolines. These derivatives have diverse applications in medicinal chemistry, particularly in drug discovery .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of compounds related to this compound:
Mechanism of Action
The mechanism by which N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Structure : Differs in the substitution pattern (4-methoxy vs. 2-methoxybenzyl) on the amide nitrogen.
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
- Structure : Combines chloro and trifluoromethyl substituents, creating a sterically hindered and electron-deficient aromatic system.
- Impact : Such substitutions are associated with enhanced target selectivity in medicinal chemistry but may reduce solubility .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- N-[(2-Methoxyphenyl)methyl] derivative : The ortho-methoxybenzyl group introduces steric hindrance, likely reducing aqueous solubility compared to para-substituted analogs.
- N-(4-Methoxyphenyl) analog : Higher solubility due to para-substitution’s symmetry and reduced steric effects .
Data Table: Key Comparisons
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentane core substituted with a carboxamide group and a methoxyphenyl moiety, which contributes to its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. Research indicates that compounds with similar structures may modulate enzyme activity, leading to various biological effects such as antiproliferative actions against cancer cells.
Anticancer Properties
In Vitro Studies : this compound has demonstrated notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).
- Results : The compound exhibited IC50 values indicating significant cytotoxicity, particularly against U-87 cells. This suggests a potential role as an anticancer agent through the inhibition of cell proliferation and induction of apoptosis .
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 25 | Moderate cytotoxicity |
| U-87 | 15 | High cytotoxicity |
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for antioxidant activity. The DPPH radical scavenging assay showed that it can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound can form stable complexes with proteins involved in cancer progression, which may enhance its therapeutic efficacy. For example:
- Target Proteins : Enzymes involved in cell cycle regulation.
- Binding Affinity : Calculated binding energies indicate strong interactions, supporting further development as a therapeutic agent .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their structural features. These models highlight critical molecular descriptors that correlate with anticancer activity and can guide the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?
- The synthesis of carboxamide derivatives typically involves coupling cyclopentane carboxylic acid derivatives with appropriate amines. For analogous compounds (e.g., N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide), key steps include:
- Precursor activation : Use of coupling agents like EDCI or HOBt to activate the carboxylic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions (e.g., distinguishing the 2-methoxyphenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., resolving isotopic patterns for halogenated analogs) .
- HPLC-PDA : Ensures >95% purity, particularly for biological assays .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize targets based on structural analogs (e.g., cyclopentane carboxamides with reported anticancer or antiviral activity) .
- In vitro assays :
- Cytotoxicity screening (e.g., MTT assay against cancer cell lines) .
- Enzyme inhibition studies (e.g., kinase or protease targets) .
- Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Batch variability analysis : Compare synthetic batches for purity differences using LC-MS .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives in cell-based assays .
- Target profiling : Employ proteomics or transcriptomics to identify off-target effects that may explain discrepancies .
Q. How does the 2-methoxyphenylmethyl group influence the compound’s pharmacokinetics and target binding?
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Computational docking : Molecular dynamics simulations can predict interactions with targets (e.g., hydrophobic pockets in enzymes) .
- Metabolic stability : Assess via liver microsome assays to evaluate susceptibility to demethylation .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
- Analog synthesis : Modify the cyclopentane ring (e.g., introduce fluorine at specific positions) or vary the aryl substituents .
- Pharmacophore mapping : Use X-ray crystallography or NMR to identify critical binding motifs .
- Data correlation : Pair biological activity with electronic (Hammett constants) or steric (Taft parameters) descriptors .
Q. How can researchers address challenges in spectral data interpretation for this compound?
- Overlapping NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve complex splitting patterns .
- Isotopic labeling : Synthesize C-labeled analogs to confirm carbon assignments .
- Reference databases : Cross-validate with NIST Chemistry WebBook or PubChem data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
